3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(11-10-16-8-2-1-3-9-16)18-12-4-5-13-19-14-6-7-15-19/h1-3,8-9H,6-7,10-15H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZFEEMVVZYYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Attachment of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the phenyl group and the pyrrolidine-but-2-yn-1-yl intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g)
- Structure : Differs in the substituent at the nitrogen atom, which includes an ethoxy-phenyl group linked to pyrrolidine instead of a butynyl-pyrrolidine chain.
- Physical Properties : Higher melting point (163.6–165.5°C) compared to piperidine analogs (e.g., 12f: 116.8–117.8°C), suggesting stronger intermolecular interactions due to pyrrolidine’s compact structure .
(4-((3-Phenylpropanamido)methyl)phenyl)boronic Acid
BRACO-19
- Structure : Contains a propanamide-pyrrolidine motif but integrated into an acridine scaffold for G-quadruplex targeting.
Physicochemical Properties
Biological Activity
3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a phenyl group, and a but-2-yn-1-yl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide is , with a molecular weight of approximately 270.37 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of biological pathways, which may have therapeutic implications in treating diseases like cancer and neurological disorders.
Antimicrobial Activity
Pyrrolidine-based compounds have demonstrated antimicrobial properties against various bacterial strains. For example, studies on similar pyrrolidine derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents . The presence of electron-withdrawing or donating groups on the phenyl ring can enhance these activities.
Case Studies and Research Findings
Case Study 1: Inhibition of Mnk Pathway
A series of pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the Mnk pathway. These compounds exhibited potent anti-proliferative activity against MV4-11 AML cells by reducing phosphorylated eIF4E levels and inducing apoptosis through down-regulation of anti-apoptotic proteins like Mcl-1 .
Case Study 2: Antimicrobial Efficacy
A study investigated various pyrrolidine derivatives for their antimicrobial activity. The results highlighted that certain modifications on the pyrrolidine ring significantly enhanced antibacterial potency against common pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds .
Comparative Analysis
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide?
Methodological Answer:
Synthesis optimization involves:
- Temperature control : Maintain 0–5°C during coupling reactions to minimize side products (e.g., amide bond formation using HATU) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for pyrrolidine-containing intermediates .
- Catalyst use : Triethylamine (TEA) or DMAP improves nucleophilic substitution reactions at the but-2-yn-1-yl position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC ensures >95% purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine NH at δ 2.5–3.5 ppm, alkyne protons at δ 1.8–2.2 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the propanamide backbone .
- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) confirm purity (>98%) .
- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ = 341.21 g/mol) .
Basic: How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In vitro cytotoxicity assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) after 24-hour treatment .
- Enzyme inhibition : Screen against kinases (e.g., PI3K) using ADP-Glo™ assays .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm alkyne and pyrrolidine geometries .
- Isotopic labeling : Synthesize ¹³C-labeled propanamide to distinguish overlapping carbonyl signals in ¹³C NMR .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure .
Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?
Methodological Answer:
- Functional group modifications :
- Click chemistry : Use CuAAC to append triazole groups to the alkyne for library diversification .
- Metabolic stability : Incorporate deuterium at the propanamide α-carbon to slow CYP450-mediated degradation .
Advanced: How can target engagement and mechanism of action be systematically investigated?
Methodological Answer:
- Computational docking : Use AutoDock Vina to predict binding to ATP-binding pockets (e.g., kinases) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) to immobilized targets (e.g., purified EGFR) .
- CRISPR-Cas9 knockout screens : Identify gene dependencies in resistant cell lines to pinpoint pathways (e.g., MAPK/ERK) .
Advanced: What advanced techniques monitor reaction intermediates during synthesis?
Methodological Answer:
- In-situ NMR : Track alkyne-propargylation intermediates in deuterated DMSO .
- LC-MS : Identify transient species (e.g., activated HATU intermediates) with a Q-TOF mass detector .
- TLC-MS : Combine silica TLC (CH₂Cl₂/MeOH 9:1) with direct electrospray ionization for rapid intermediate profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
